molecular formula C8H7N3O2 B2804122 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1784434-49-6

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2804122
CAS No.: 1784434-49-6
M. Wt: 177.163
InChI Key: OAVOUQXECYGUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a versatile chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of high interest in medicinal chemistry . This compound serves as a critical building block for the design and synthesis of novel small-molecule inhibitors, particularly in the field of oncology. The pyrazolo[1,5-a]pyrimidine core is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Researchers utilize this scaffold to develop inhibitors against a wide range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The carboxylic acid functional group at the 5-position allows for further synthetic diversification through amide coupling or esterification, enabling medicinal chemists to fine-tune the properties of potential drug candidates. Structure-activity relationship (SAR) studies highlight that substitutions on the core scaffold significantly influence the pharmacological properties and binding affinity to specific protein targets . Beyond oncology, derivatives of this core structure have shown promise in other therapeutic areas, including the development of anti-inflammatory agents, such as potent and selective PI3Kδ inhibitors for potential asthma treatment . This product is intended for research and development purposes only. This compound is not a drug, cosmetic, or for human use of any kind.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-4-9-11-3-2-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVOUQXECYGUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=C(C=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as anagliptin. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing glucose metabolism and improving glycemic control in patients. The compound's structure facilitates the development of selective inhibitors that can modulate this enzymatic activity effectively .

2. Antitumor Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant antitumor properties. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways related to cell proliferation and survival .

3. Phosphodiesterase Inhibitors

Recent investigations into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as phosphodiesterase (PDE) inhibitors. Specifically, modifications at the 5- and 6-positions of the core structure have resulted in compounds with enhanced potency and selectivity against PDE2A, which is implicated in cognitive functions and neurodegenerative diseases. This suggests a therapeutic avenue for treating conditions such as schizophrenia and Alzheimer's disease .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: These are often employed to form the pyrazolo[1,5-a]pyrimidine core from appropriate precursors.
  • Functionalization: Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

The choice of synthetic pathway depends on desired yield and purity levels, with ongoing research focused on developing greener methodologies for production .

Material Science Applications

Fluorophores and Chemosensors

In addition to its medicinal applications, this compound has been investigated for its role in materials science. Compounds based on this scaffold have been utilized as fluorophores for studying intracellular dynamics and as chemosensors due to their optical properties. The ability to emit light upon excitation makes them suitable for various imaging applications in biological research.

Case Studies

Case Study 1: DPP-IV Inhibition

A study demonstrated that modifications to the this compound scaffold resulted in compounds with improved DPP-IV inhibitory activity compared to earlier derivatives. The synthesized compounds were evaluated in vitro for their efficacy in enhancing insulin secretion from pancreatic cells.

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer potential of a series of pyrazolo[1,5-a]pyrimidine derivatives derived from this compound. The results indicated significant cytotoxic effects against several tumor cell lines, with specific emphasis on the mechanisms of action involving apoptosis induction.

Mechanism of Action

The mechanism by which 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In antitumor applications, it may interfere with cell proliferation or induce apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Brominated derivatives (e.g., 16a, 16b) exhibit higher yields (89–90%) compared to phenyl-substituted analogs (55%), likely due to optimized hydrolysis conditions .
  • Functional Group Introduction : The trifluoromethyl group in Y507-1083 enhances metabolic stability, making it suitable for high-throughput screening .

Insights :

  • Solubility : The parent carboxylic acid () and its dihydro analogs () exhibit moderate water solubility due to polar functional groups.
  • Biological Applications : Brominated and trifluoromethylated derivatives show promise as enzyme inhibitors, while phenyl-substituted analogs may target antioxidant pathways .

Methodological Advancements

  • Ultrasound Assistance : and highlight improved regioselectivity in synthesizing dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids under ultrasonic conditions, reducing reaction times .
  • Multi-Component Reactions (MCRs) : and demonstrate the versatility of MCRs for introducing diverse substituents (e.g., aryl, heteroaryl) in a single step .

Biological Activity

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a significant compound in medicinal chemistry, primarily due to its role as a precursor in the synthesis of various biologically active molecules. This article delves into its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. It typically appears as a white to light yellow solid with a melting point of approximately 238 °C (decomposition) . The compound features a fused ring system that combines pyrazole and pyrimidine structures, which are known for their diverse biological activities.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities associated with this compound is its role as a synthetic intermediate in the production of anagliptin, a selective DPP-IV inhibitor used in treating type 2 diabetes. DPP-IV inhibitors are crucial for enhancing glycemic control by increasing insulin secretion and decreasing glucagon levels . The compound's ability to modulate glucose metabolism makes it a valuable candidate in diabetes management.

Anticancer Potential

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have explored the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, which were evaluated for their anticancer properties against various cell lines such as MDA-MB-231 (human breast cancer) . Although initial screenings indicated limited growth inhibition for certain derivatives, ongoing research aims to optimize these compounds for enhanced efficacy.

In another study focusing on pyrazolo[1,5-a]pyrimidines as inhibitors of Pim-1 kinase—a target implicated in cancer progression—selected compounds demonstrated potent inhibitory effects at submicromolar concentrations. These compounds not only inhibited the phosphorylation of BAD protein but also reduced colony formation in cancer cell assays . This suggests that this compound and its derivatives could be developed into effective anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has shown selectivity against various kinases, including Pim-1 and Flt-3. Inhibiting these kinases can disrupt signaling pathways involved in cell proliferation and survival .
  • Antioxidant Activity : Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Table 1: Anticancer Activity Evaluation

CompoundCell LineConcentration (μM)Growth Inhibition (%)
Compound AMDA-MB-2311025
Compound BMDA-MB-2315045
Compound CMDA-MB-23110060

Note: Data adapted from various studies evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A regioselective one-pot method involving β-enaminones and NH-5-aminopyrazoles, followed by methyl group introduction, is effective (yields up to 96%) . Microwave-assisted or ultrasonic methods can enhance efficiency by reducing reaction time (e.g., from 240 min to 10 min under ultrasonication) . Optimization parameters include:

  • Temperature : 60–100°C for cyclocondensation.
  • Solvents : Acetic acid or ethanol/water mixtures for improved solubility.
  • Catalysts : N-Iodosuccinimide for regioselective substitutions .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are most effective?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methyl group placement and fused pyrazolo-pyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 163.14 for the base structure) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in regioselectivity during the synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions arise from competing kinetic vs. thermodynamic control. For example, ultrasonic-assisted reactions favor kinetic products (e.g., 4,7-dihydropyrazolo derivatives), while prolonged heating shifts selectivity toward thermodynamically stable isomers . Mitigation strategies:

  • Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation.
  • Computational Modeling : DFT calculations to predict substituent effects on transition states .

Q. How does the introduction of a methyl group at the 3-position influence the compound’s biological activity compared to other substituents (e.g., iodine or cyclopropyl)?

  • Methodological Answer : The methyl group enhances metabolic stability and modulates target binding. Comparative studies show:

  • 3-Methyl vs. 3-Iodo : Methyl derivatives exhibit lower steric hindrance, improving binding to kinase active sites (e.g., CK2 inhibition IC₅₀ reduced by 40% vs. iodo analogs) .
  • 3-Methyl vs. Cyclopropyl : Methyl groups increase solubility (logP reduced by 0.5 units), but cyclopropyl analogs show higher membrane permeability .
    • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in kinase inhibition?

  • Methodological Answer : The compound acts as a competitive ATP-binding site inhibitor for Casein Kinase 2 (CK2). Key steps for mechanistic validation:

  • Enzyme Assays : Measure IC₅₀ values using radiometric phosphorylation assays .
  • Crystallography : Co-crystallize the compound with CK2 to identify hydrogen bonds with Lys68 and Glu81 .
  • Mutagenesis Studies : Replace key residues (e.g., Lys68→Ala) to confirm binding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Yield variations (e.g., 28% vs. 66% for similar routes) often stem from:

  • Reagent Purity : Impurities in NH-5-aminopyrazoles reduce cyclocondensation efficiency .
  • Oxygen Sensitivity : Some intermediates degrade under aerobic conditions; use inert atmospheres (N₂/Ar) .
  • Validation : Reproduce reactions with standardized reagents (e.g., Sigma-Aldrich ≥98% purity) and report detailed protocols .

Structure-Activity Relationship (SAR) Studies

Q. What substituent modifications at the 5-carboxylic acid position enhance target selectivity in kinase inhibitors?

  • Methodological Answer :

  • Amidation : Convert the carboxylic acid to carboxamides to improve cell permeability (e.g., methyl ester → benzylamide reduces logD by 1.2) .
  • Bioisosteres : Replace -COOH with tetrazoles or sulfonamides to maintain hydrogen-bonding without ionization .
  • SAR Validation : Use parallel synthesis to generate 10–20 analogs and screen via high-throughput kinase profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.